molecular formula C18H18N2O7S B2467544 N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 899968-42-4

N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2467544
CAS No.: 899968-42-4
M. Wt: 406.41
InChI Key: VTYYCQSSYLVSQL-UHFFFAOYSA-N
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Description

N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring two benzodioxole rings connected by a sulfamoyl ethyl linker, makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7S/c21-18(13-2-4-15-17(8-13)27-11-25-15)19-5-6-28(22,23)20-9-12-1-3-14-16(7-12)26-10-24-14/h1-4,7-8,20H,5-6,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYYCQSSYLVSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3,4-(Methylenedioxy)phenylacetic Acid

Methyl 3,4-(methylenedioxy)phenylacetate is synthesized via esterification of 3,4-(methylenedioxy)phenylacetic acid (1) using oxalyl chloride in methanol. The reaction proceeds under anhydrous conditions at 0–5°C for 30 minutes, followed by stirring at room temperature for 18 hours. The ester (2) is isolated in 85–92% yield after aqueous workup and recrystallization from ethanol.

Hydrolysis to Carboxylic Acid

The methyl ester (2) undergoes alkaline hydrolysis using 2 M sodium hydroxide in a 1:1 mixture of water and methanol. The reaction is refluxed for 4–6 hours, acidified with hydrochloric acid, and extracted with dichloromethane to yield 2H-1,3-benzodioxole-5-carboxylic acid (3) in 78–85% purity.

Preparation of Sulfamoyl Ethyl Intermediate

The sulfamoyl ethyl side chain is constructed through sequential sulfamoylation and alkylation reactions.

Sulfamoylation of (2H-1,3-Benzodioxol-5-yl)methylamine

(2H-1,3-Benzodioxol-5-yl)methylamine (4) is reacted with sulfamoyl chloride in dry dichloromethane under argon. Pyridine (3 equiv) is added to neutralize HCl byproducts. After 12 hours at room temperature, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield N-[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl chloride (5) in 65–72% yield.

Ethylamine Coupling

The sulfamoyl chloride (5) is treated with 2-aminoethanol in tetrahydrofuran (THF) with triethylamine as a base. The mixture is stirred at 50°C for 8 hours, followed by solvent evaporation and recrystallization from acetone to isolate N-(2-hydroxyethyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]sulfonamide (6) in 60–68% yield.

Amide Bond Formation

The final step involves coupling the carboxylic acid (3) with the sulfamoyl ethyl intermediate (6).

Activation of Carboxylic Acid

The carboxylic acid (3) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane. After 30 minutes of stirring under argon, the sulfamoyl ethyl amine (6) is added, and the reaction proceeds for 48 hours at room temperature.

Purification and Characterization

The crude product is purified via flash chromatography (gradient elution: 10–50% ethyl acetate in hexane) to yield the title compound as a white solid (70–75% yield). Structural confirmation is achieved through $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and high-resolution mass spectrometry.

Alternative Synthetic Routes

Microwave-Assisted Coupling

A microwave-assisted variant reduces reaction time to 2 hours at 100°C using HATU as a coupling agent in dimethylformamide (DMF). This method achieves comparable yields (68–72%) but requires specialized equipment.

Solid-Phase Synthesis

Immobilization of the carboxylic acid on Wang resin enables iterative coupling and cleavage steps, yielding the target compound in 62% purity after HPLC purification.

Optimization Data

Step Reagents/Conditions Yield (%) Purity (%) Source
Esterification Oxalyl chloride, MeOH, 18 h 85–92 95
Hydrolysis NaOH, MeOH/H2O, reflux 78–85 90
Sulfamoylation Sulfamoyl chloride, Pyridine 65–72 88
Amide coupling EDCI/DMAP, DCM, 48 h 70–75 94
Microwave method HATU, DMF, 100°C, 2 h 68–72 92

Challenges and Solutions

Sulfamoyl Chloride Instability

Sulfamoyl chloride degrades under humid conditions. Workarounds include in situ generation using chlorosulfonic acid and urea.

Low Amide Coupling Efficiency

Prolonged reaction times (48–72 hours) and excess EDCI (1.5 equiv) improve yields by ensuring complete activation of the carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-2H-1,3

Biological Activity

The compound N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a derivative of benzodioxole, a structure known for its diverse biological activities. This article synthesizes recent research findings regarding its biological activity, particularly focusing on its potential as an antidiabetic agent and its cytotoxic effects against cancer cell lines.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzodioxole core, which is associated with various biological activities.
  • A sulfamoyl group that enhances its pharmacological profile.

This unique combination is thought to contribute to its potential efficacy in treating metabolic disorders and cancers.

Antidiabetic Potential

Recent studies have demonstrated the antidiabetic properties of benzodioxole derivatives, including the compound . The following data summarizes key findings:

CompoundActivityIC50 (µM)Remarks
IIaα-amylase inhibition0.85Effective against carbohydrate metabolism
IIcα-amylase inhibition0.68Significant reduction in blood glucose levels in vivo
Control->150Negligible effect on normal cells

In an in vivo study using a streptozotocin-induced diabetic mouse model, compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL , indicating its potential as a therapeutic agent for diabetes management .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of the compound were evaluated across various cancer cell lines. The results are summarized below:

Cell LineIC50 (µM)Remarks
MCF-7 (Breast)26Moderate activity
HeLa (Cervical)45Moderate activity
A549 (Lung)35Moderate activity
Hek293t (Normal)>150Negligible cytotoxicity

The findings suggest that while the compound exhibits significant anticancer activity, it remains safe for normal cells, which is a crucial factor in drug development .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of α-amylase : This action reduces carbohydrate absorption and helps manage blood sugar levels.
  • Induction of apoptosis : The compound may trigger programmed cell death in cancer cells, although further studies are needed to elucidate the precise pathways involved.

Case Studies

A notable case study involved the administration of compound IIc to diabetic mice over several weeks. The results indicated not only a reduction in blood glucose levels but also improvements in overall metabolic health markers, such as insulin sensitivity and lipid profiles. This reinforces the potential utility of benzodioxole derivatives in therapeutic applications beyond diabetes .

Q & A

Q. What are the critical steps in synthesizing N-(2-{[(2H-1,3-Benzodioxol-5-yl)Methyl]Sulfamoyl}Ethyl)-2H-1,3-Benzodioxole-5-Carboxamide, and how are intermediates validated?

  • Methodological Answer : Synthesis involves multi-step reactions, including preparation of benzodioxole intermediates and coupling via sulfamoyl linkages. Key steps:
  • Intermediate Preparation : Benzodioxole derivatives are synthesized under controlled pH (6.5–7.5) and temperature (60–80°C) to avoid hydrolysis .
  • Coupling Reactions : Sulfamoyl groups are introduced using sulfonyl chlorides in anhydrous conditions.
  • Validation : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm intermediate structures. Purity (>95%) is verified via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • 1H/13C NMR : Assigns proton and carbon environments, especially for benzodioxole rings (δ 5.9–6.3 ppm for methylenedioxy groups) and sulfamoyl linkages (δ 3.1–3.4 ppm) .
  • FT-IR : Confirms sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and carboxamide (C=O at 1650–1680 cm⁻¹) functionalities .
  • Chromatography : Reverse-phase HPLC with C18 columns monitors reaction progress and purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products in sulfamoyl group incorporation?

  • Methodological Answer :
  • Parameter Screening : Use design of experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (40–100°C), and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride).
  • Side Product Mitigation : Add scavengers (e.g., triethylamine) to neutralize HCl byproducts, reducing undesired sulfonic acid formation .
  • Real-Time Monitoring : In-line UV spectroscopy tracks sulfamoyl intermediate formation (λmax = 280 nm) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent buffer conditions (e.g., pH 7.4 PBS) and enzyme concentrations across studies.
  • Orthogonal Validation : Pair enzymatic assays (e.g., fluorometric kinase assays) with surface plasmon resonance (SPR) to confirm binding kinetics (KD values) .
  • Structural Insights : Perform molecular docking (AutoDock Vina) to compare binding poses in mutant vs. wild-type enzyme isoforms, addressing target variability .

Q. How can in silico modeling predict metabolic stability of this compound?

  • Methodological Answer :
  • Software Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 (CYP) metabolism sites.
  • Key Parameters :
  • Lipophilicity : LogP values >3 suggest high membrane permeability but potential CYP3A4-mediated oxidation .
  • Metabolite Prediction : Identify labile sites (e.g., methylenedioxy ring opening via demethylenation) using MetaSite .
  • Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

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